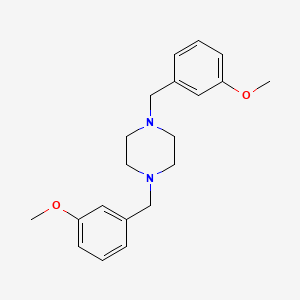methanone](/img/structure/B10881825.png)
[1-(3-Methoxybenzyl)piperidin-3-yl](4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-METHOXYBENZYL)-3-PIPERIDYLMETHANONE: is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxybenzyl group attached to a piperidine ring, which is further connected to a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHOXYBENZYL)-3-PIPERIDYLMETHANONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the piperidine ring.
Formation of the Piperazino Group: The piperazino group is attached through a reductive amination reaction, where the piperidine derivative reacts with a piperazine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the piperazino group, converting it to a secondary or primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
- It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry:
- It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZYL)-3-PIPERIDYLMETHANONE involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- 1-(3-METHOXYBENZYL)-4-PIPERIDINOL
- [1-(3-Methoxybenzyl)-4-piperidinyl][(3R)-3-methyl-1-piperidinyl]methanone
- [1-(3-Methoxybenzyl)-4-piperidinyl][(3S)-3-methyl-1-piperidinyl]methanone
Uniqueness:
- The presence of both methoxybenzyl and piperazino groups in 1-(3-METHOXYBENZYL)-3-PIPERIDYLMETHANONE makes it unique compared to other similar compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H29N3O2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H29N3O2/c1-20-9-11-22(12-10-20)19(23)17-6-4-8-21(15-17)14-16-5-3-7-18(13-16)24-2/h3,5,7,13,17H,4,6,8-12,14-15H2,1-2H3 |
InChI Key |
HEPKHPHLTVGJQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881753.png)

![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)
![(4E)-5-methyl-4-[(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881765.png)
![7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881766.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10881768.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881769.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881772.png)
![4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B10881780.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881782.png)
![8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881783.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10881815.png)
